3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride

Catalog No.
S12369922
CAS No.
M.F
C4H6ClN3O2
M. Wt
163.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydro...

Product Name

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

InChI

InChI=1S/C4H5N3O2.ClH/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);1H

InChI Key

MKPGSAXWFAAXCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C(=O)O.Cl

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride (CAS 1955499-43-0) is a highly crystalline, salt-stabilized heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. By combining a sterically directing 3-methyl group with a reactive 5-carboxylic acid handle, this compound serves as a versatile precursor for amide coupling, esterification, and metal coordination. The hydrochloride salt form is specifically engineered to overcome the severe solubility and handling limitations typical of zwitterionic triazole free bases, ensuring rapid dissolution in polar solvents and precise stoichiometric reliability during automated synthesis workflows [1].

Substituting this hydrochloride salt with the corresponding free base (CAS 7169-98-4) routinely leads to process bottlenecks, as the free base forms a robust intermolecular zwitterionic network that drastically reduces solubility in standard aprotic coupling solvents like DMF or DCM, requiring excessive heating that can degrade sensitive substrates [1]. Furthermore, replacing it with the unmethylated analog (1H-1,2,4-triazole-3-carboxylic acid) fundamentally alters the molecule's physicochemical profile; the lack of the 3-methyl group reduces the overall lipophilicity (LogP) and removes critical steric hindrance, which can lead to off-target binding in pharmacological models and unpredictable topologies in metal-organic framework (MOF) assembly [2].

Processability: Superior Solubility in Amide Coupling Solvents

The free base form of triazole carboxylic acids frequently exhibits poor solubility (<5 mg/mL) in polar aprotic solvents due to strong zwitterionic interactions. The hydrochloride salt disrupts this network, increasing solubility by over 10-fold in DMF when neutralized in situ with tertiary amines (e.g., DIPEA), enabling high-concentration homogeneous reactions without prolonged sonication or heating [1].

Evidence DimensionSolubility in DMF (with 1 eq DIPEA) at 25°C
Target Compound Data>50 mg/mL (rapid dissolution)
Comparator Or BaselineFree base analog (CAS 7169-98-4): <5 mg/mL (suspension)
Quantified Difference>10x increase in functional solubility
ConditionsStandard peptide coupling solvent conditions (DMF, 25°C)

High solubility prevents reagent bottlenecking and ensures reproducible kinetics in automated parallel synthesis and flow chemistry.

Precursor Suitability: Enhanced Lipophilicity for API Permeability

The inclusion of the 3-methyl group provides a critical enhancement to the molecule's lipophilicity compared to the unmethylated baseline. While the unmethylated 1,2,4-triazole-3-carboxylic acid is highly polar, the 3-methyl substitution increases the calculated partition coefficient (cLogP), which directly translates to improved membrane permeability and ADME profiles in downstream active pharmaceutical ingredients (APIs) [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ≈ -0.2
Comparator Or Baseline1H-1,2,4-triazole-3-carboxylic acid (CAS 4928-87-4): cLogP ≈ -0.8
Quantified Difference~0.6 log unit increase in lipophilicity
ConditionsIn silico predictive modeling for baseline scaffold

Procuring the methylated building block is essential for hitting target permeability metrics in early-stage drug discovery.

Handling and Reproducibility: Stoichiometric Precision via Salt Formation

Zwitterionic free bases of azole carboxylic acids are prone to forming variable hydrates depending on ambient humidity, which complicates precise molar weighing. The hydrochloride salt forces the compound into a highly crystalline, non-hygroscopic lattice with a sharp melting point, ensuring that batch-to-batch stoichiometry remains perfectly consistent without the need for rigorous pre-drying protocols [1].

Evidence DimensionStoichiometric reliability (Water uptake at 60% RH)
Target Compound Data<0.5% mass variance (stable anhydrous salt)
Comparator Or BaselineFree base zwitterion: Variable hydrate formation (up to 5-10% mass variance)
Quantified DifferenceNear-zero ambient moisture absorption
ConditionsStandard laboratory storage and weighing conditions

Eliminates weighing errors caused by variable water content, directly improving the yield and purity of downstream synthetic steps.

Automated Parallel Synthesis of Triazole-Containing APIs

Because the hydrochloride salt provides superior solubility in DMF and DCM upon in situ neutralization, it is the ideal precursor for high-throughput amide coupling workflows (e.g., using HATU or EDC). It prevents the line-clogging and incomplete reactions typically caused by the poorly soluble free base [1].

Development of Permeability-Optimized Pharmacophores

In medicinal chemistry programs targeting intracellular receptors, the 3-methyl group offers a critical boost in lipophilicity over unmethylated analogs. This makes the compound a preferred building block for optimizing the ADME properties and oral bioavailability of novel drug candidates [2].

Synthesis of Sterically Tuned Metal-Organic Frameworks (MOFs)

The precise stoichiometry of the crystalline salt, combined with the steric bulk of the 3-methyl group, allows materials scientists to predictably control the pore size and coordination topology when assembling advanced MOFs for gas separation or catalysis [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

163.0148541 g/mol

Monoisotopic Mass

163.0148541 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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